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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for measuring the activity of cAMP-

dependent protein kinase (PKA) using a radioactive assay with the specific peptide substrate,

Kemptide. This assay is a robust and sensitive method widely considered the "gold standard"

for quantifying protein kinase activity.[1][2] It directly measures the transfer of a radiolabeled

phosphate from [γ-³²P]ATP to the Kemptide substrate.[1][2][3]

Principle of the Assay
The assay quantifies the enzymatic activity of a protein kinase by measuring the incorporation

of a radioactive phosphate group from [γ-³²P]ATP into a specific substrate. In this protocol, the

catalytic subunit of PKA phosphorylates the synthetic heptapeptide Kemptide (Leu-Arg-Arg-

Ala-Ser-Leu-Gly), which serves as a specific substrate. The phosphorylated Kemptide is then

separated from the unreacted [γ-³²P]ATP using P81 phosphocellulose paper, which selectively

binds the positively charged Kemptide. The amount of radioactivity incorporated into the

Kemptide is quantified using a scintillation counter, and this measurement is directly

proportional to the kinase activity.

Signaling Pathway
The radioactive Kemptide kinase assay fundamentally measures a key step in a common

signaling pathway where PKA is activated by cyclic AMP (cAMP).
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PKA Signaling and In Vitro Assay

Experimental Protocols
Materials and Reagents

Enzyme: Purified, active PKA catalytic subunit.

Substrate: Kemptide peptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly).

Radioisotope: [γ-³²P]ATP (specific activity ~3000 Ci/mmol).
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Reaction Buffer (10x): 200 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 10 mM DTT.

Unlabeled ATP Stock: 10 mM ATP in sterile water.

Stop Solution: 75 mM phosphoric acid.

Wash Buffer: 0.5% phosphoric acid.

P81 Phosphocellulose Paper: Cut into 2 cm x 2 cm squares.

Scintillation Vials and Cocktail.

General Laboratory Equipment: Pipettes, microcentrifuge tubes, incubator, vortexer,

scintillation counter.

Assay Procedure
Prepare Reaction Master Mix: On ice, prepare a master mix containing the reaction buffer,

unlabeled ATP, and Kemptide. The final concentrations in the reaction should be optimized

but typical ranges are provided in the table below.

Enzyme Preparation: Dilute the PKA enzyme to the desired concentration in a suitable

dilution buffer (e.g., 1x reaction buffer with 1 mg/mL BSA). The optimal amount of enzyme

should be determined empirically to ensure linear reaction kinetics.

Initiate the Kinase Reaction:

Add the diluted enzyme to microcentrifuge tubes.

Add the reaction master mix to each tube.

Initiate the reaction by adding [γ-³²P]ATP. The final reaction volume is typically 20-50 µL.

Incubation: Incubate the reaction tubes at 30°C for 10-30 minutes. The incubation time

should be within the linear range of the assay.

Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture (e.g.,

15-25 µL) onto the center of a labeled P81 phosphocellulose paper square.
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Washing the P81 Paper:

Allow the spotted papers to air dry for a few minutes.

Wash the P81 papers four times for 5 minutes each in a beaker containing 0.5%

phosphoric acid to remove unreacted [γ-³²P]ATP.

Perform a final wash with acetone for 5 minutes to aid in drying.

Quantification:

Place the dried P81 paper squares into scintillation vials.

Add an appropriate volume of scintillation cocktail.

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Controls
Negative Control (No Enzyme): A reaction mixture containing all components except the PKA

enzyme. This is used to determine the background radioactivity.

Positive Control: A reaction with a known potent activator of PKA (e.g., a saturating

concentration of cAMP if using the holoenzyme) to ensure the assay is working correctly.

Experimental Workflow
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Radioactive Kemptide Kinase Assay Workflow
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Data Presentation and Analysis
The raw data obtained from the scintillation counter (CPM) is used to calculate the specific

activity of the kinase.

Typical Reaction Conditions
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Component
Stock
Concentration

Final
Concentration in
Reaction

Notes

PKA Enzyme Variable 1-10 nM

The optimal

concentration should

be determined

empirically to ensure

the reaction is in the

linear range.

Kemptide 5 mM 50-200 µM

The concentration

should be at or above

the Km for Kemptide

to ensure substrate is

not limiting. The Km

for Kemptide is

around 16 µM.

ATP (unlabeled) 10 mM 100-200 µM

Should be at or above

the Km of the kinase

for ATP.

[γ-³²P]ATP 10 mCi/mL 0.5-1 µCi per reaction

Provides the

radioactive signal for

detection.

MgCl₂ 1 M 10 mM
Essential cofactor for

kinase activity.

Tris-HCl (pH 7.5) 1 M 20 mM
Maintains the pH of

the reaction.

DTT 1 M 1 mM

A reducing agent to

maintain enzyme

stability.

BSA 10 mg/mL 0.1 mg/mL

A carrier protein to

prevent enzyme

denaturation and non-

specific adsorption.
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Calculation of Kinase Specific Activity
Correct for Background: Subtract the average CPM from the negative control (no enzyme)

wells from the CPM of all other wells.

Determine the Specific Activity of ATP: Calculate the total moles of ATP in the reaction and

the total CPM of the [γ-³²P]ATP added. This gives a conversion factor of CPM per mole of

ATP.

Calculate Moles of Phosphate Incorporated: Moles of P incorporated = (Corrected CPM of

sample) / (Specific Activity of ATP in CPM/mole)

Calculate Kinase Activity: Activity (moles/min) = (Moles of P incorporated) / (Incubation time

in min)

Calculate Specific Activity: Specific Activity (moles/min/mg) = (Activity in moles/min) /

(Amount of enzyme in mg)

One unit of kinase activity is typically defined as the amount of enzyme that catalyzes the

incorporation of 1 nanomole of phosphate into the substrate per minute.

Troubleshooting
High Background: Incomplete washing of the P81 paper, or contamination of reagents with

radioactivity. Ensure thorough washing and use of fresh reagents.

Low Signal: Inactive enzyme, incorrect buffer conditions, or insufficient incubation time.

Verify enzyme activity, check buffer pH and composition, and perform a time-course

experiment to determine the optimal incubation time.

Poor Reproducibility: Inaccurate pipetting, especially of viscous enzyme solutions or small

volumes of radioisotope. Use calibrated pipettes and prepare master mixes to minimize

pipetting errors.

By following this detailed protocol, researchers can accurately and reliably measure PKA

activity, enabling studies on enzyme kinetics, inhibitor screening, and the investigation of

cellular signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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